BenchChemオンラインストアへようこそ!

Ethyl 5,5-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate

Lipophilicity Drug-likeness Scaffold optimization

Ethyl 5,5-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate (CAS 1423716-55-5, MFCD28502597) is a heterocyclic building block consisting of a partially saturated indazole core bearing a gem-dimethyl group at the 5-position and an ethyl ester at the 3-carboxylate position. It has a molecular formula of C12H18N2O2 and a molecular weight of 222.28 g/mol.

Molecular Formula C12H18N2O2
Molecular Weight 222.28 g/mol
CAS No. 1423716-55-5
Cat. No. B1449645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5,5-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate
CAS1423716-55-5
Molecular FormulaC12H18N2O2
Molecular Weight222.28 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NNC2=C1CC(CC2)(C)C
InChIInChI=1S/C12H18N2O2/c1-4-16-11(15)10-8-7-12(2,3)6-5-9(8)13-14-10/h4-7H2,1-3H3,(H,13,14)
InChIKeyKOEQZIHBLSZFCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5,5-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate (CAS 1423716-55-5): Chemical Identity and Procurement Baseline


Ethyl 5,5-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate (CAS 1423716-55-5, MFCD28502597) is a heterocyclic building block consisting of a partially saturated indazole core bearing a gem-dimethyl group at the 5-position and an ethyl ester at the 3-carboxylate position . It has a molecular formula of C12H18N2O2 and a molecular weight of 222.28 g/mol [1]. The compound belongs to the 4,5,6,7-tetrahydro-1H-indazole class, a scaffold recognized in medicinal chemistry for its utility in kinase inhibitor and receptor ligand programs [2]. This specific derivative is supplied as a light yellow solid with purities typically ranging from 95% to 98% by various vendors . Its primary role in a research or industrial setting is as a synthetic intermediate, where the gem-dimethyl substitution pattern and the ethyl ester functional group offer distinct reactivity and physicochemical profiles compared to its non-methylated or carboxylic acid analogs.

Why Ethyl 5,5-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate Cannot Be Interchanged with Generic Indazole Building Blocks


Interchanging this compound with a generic 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate building block is not advisable for structure-activity relationship (SAR) or lead optimization campaigns due to fundamental differences in physicochemical properties and reactivity. The gem-dimethyl group at the 5-position of the saturated ring significantly alters the scaffold's lipophilicity, steric profile, and metabolic vulnerability compared to the unsubstituted parent (CAS 4492-02-8) or the mono-methyl analog (CAS 876480-16-9) [1]. These modifications directly impact downstream molecular properties such as LogP and topological polar surface area (TPSA), which are critical determinants of pharmacokinetic behavior [2]. Furthermore, the 1H-tautomeric form (CAS 1423716-55-5) presents distinct hydrogen-bond donor/acceptor properties compared to the 2H-tautomeric isomer (CAS 1887207-39-7), which can affect target binding and crystal packing . The ethyl ester functional group also provides a hydrolytically labile prodrug handle or a synthetic derivatization point that is absent in the free carboxylic acid analog (CAS 1342547-91-4). Substituting any of these analogs without compensating for these differences risks breaking established SAR, altering solubility profiles, and invalidating prior optimization efforts. The quantitative evidence below details the specific dimensions where this compound diverges from its closest analogs.

Quantitative Differentiation Evidence for Ethyl 5,5-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate


Lipophilicity (XLogP3) Differentiation from Non-Methylated Parent Scaffold

The target compound possesses a computed XLogP3 of 2.6, which is substantially higher than the unsubstituted parent scaffold ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate (CAS 4492-02-8) [1]. The introduction of the gem-dimethyl group increases calculated lipophilicity, a property that directly influences membrane permeability, plasma protein binding, and metabolic clearance rates [2].

Lipophilicity Drug-likeness Scaffold optimization

Hydrogen Bond Donor Count and Topological Polar Surface Area Differentiation

The target compound has one hydrogen bond donor (HBD = 1) and a topological polar surface area (TPSA) of 55 Ų [1]. In comparison, the carboxylic acid analog (CAS 1342547-91-4) possesses two hydrogen bond donors (HBD = 2) and a higher TPSA due to the free carboxylic acid moiety [2]. The ethyl ester prodrug strategy reduces HBD count and TPSA, which are both favorable for oral absorption per Lipinski's and Veber's rules [3].

Hydrogen bonding TPSA Oral bioavailability

Tautomeric Form (1H vs 2H) and Impact on Binding Interactions

The target compound (CAS 1423716-55-5) exists as the 1H-indazole tautomer, which places the acidic N-H proton at the 1-position of the pyrazole ring . In contrast, its regioisomer (CAS 1887207-39-7) is the 2H-indazole tautomer with the N-H proton at the 2-position . This tautomeric difference alters the hydrogen-bond donor vector, which can significantly affect binding affinity and selectivity for protein targets. In published tetrahydroindazole SAR studies, the 1H vs 2H tautomer choice has been shown to be critical for kinase selectivity profiles [1].

Tautomerism Binding affinity Crystallography

Purity Tier Accessibility: 98% vs Standard 95% Grades

Multiple suppliers offer this compound at 98% purity (e.g., MolDB, ChemicalBook-listed vendors, Leyan) , while other major vendors such as Fluorochem and Sigma-Aldrich supply a 95% purity grade . For the closely related 2H-tautomer (CAS 1887207-39-7), only a 95% grade is commonly listed . The availability of a higher purity tier (98%) for the 1H-tautomer may reduce the need for additional purification steps in sensitive catalytic or biological assays.

Chemical purity Procurement specifications Quality control

Class-Level Evidence: Tetrahydroindazole Scaffold in DHODH Inhibition

While no direct biological data exists for the target compound itself, the 4,5,6,7-tetrahydro-1H-indazole scaffold—of which this compound is a specific substituted derivative—has been validated as a potent inhibitor scaffold for human dihydroorotate dehydrogenase (DHODH). In a 2020 J. Med. Chem. study, optimized tetrahydroindazole (HZ) analogs achieved sub-micromolar enzymatic IC50 values against DHODH and inhibited cancer cell growth in vitro [1]. The gem-dimethyl substitution pattern present in the target compound mimics the steric bulk found in advanced HZ leads (e.g., compounds 38 and 51), which demonstrated improved metabolic stability and solubility profiles [1]. This positions the target compound as a logical intermediate for synthesizing DHODH-targeted analogs.

DHODH inhibition Anticancer Pyrimidine synthesis

Recommended Application Scenarios for Ethyl 5,5-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate Based on Evidence


Synthesis of DHODH Inhibitor Analogs for Oncology Lead Optimization

The target compound serves as a direct intermediate for constructing DHODH inhibitor analogs bearing the 5,5-dimethyl-4,5,6,7-tetrahydro-1H-indazole core. Published SAR demonstrates that this partially saturated scaffold, when appropriately elaborated at the N1 and C3 positions, yields sub-micromolar DHODH inhibitors with cellular activity [1]. The ethyl ester group at C3 provides a convenient handle for further derivatization (e.g., hydrolysis to carboxylic acid, amidation, or reduction). The gem-dimethyl group enhances lipophilicity (computed XLogP3 = 2.6) [2], which aligns with the lipophilic character of optimized leads in the HZ series.

Kinase Inhibitor Fragment Library Construction

The tetrahydroindazole scaffold has been successfully employed in interleukin-2 inducible T-cell kinase (ITK) inhibitor programs, where saturation of the six-membered ring and appropriate substitution were critical for maintaining enzymatic potency while improving selectivity [3]. The target compound, with its 1H-tautomeric configuration and gem-dimethyl substitution, provides a pre-functionalized fragment suitable for inclusion in kinase-focused screening libraries.

Sigma Receptor Ligand Development

Tetrahydroindazole derivatives have demonstrated potent and selective binding to sigma-1 and sigma-2 receptors, which are targets for CNS disorders and cancer [4]. The target compound's computed physicochemical properties (HBD = 1, TPSA = 55 Ų) [2] fall within favorable ranges for CNS drug-likeness, making it a suitable starting point for sigma receptor ligand SAR exploration.

Analytical Reference Standard for Method Development

With purity grades up to 98% available from multiple vendors and associated NMR, HPLC, and LC-MS documentation , this compound is well-suited as an analytical reference standard for developing and validating chromatographic methods in quality control laboratories handling indazole-containing APIs or intermediates.

Quote Request

Request a Quote for Ethyl 5,5-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.